molecular formula C15H20N4O2S B7023024 N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide

N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide

Cat. No.: B7023024
M. Wt: 320.4 g/mol
InChI Key: UKEZMUPZJLNIHR-UHFFFAOYSA-N
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Description

N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a benzenesulfonamide group

Properties

IUPAC Name

N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-16-22(20,21)14-6-4-13(5-7-14)19-10-2-3-12(11-19)15-8-9-17-18-15/h4-9,12,16H,2-3,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZMUPZJLNIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated, particularly for its anti-inflammatory, analgesic, and antimicrobial properties. It may serve as a lead compound for developing new drugs.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and piperidine rings play crucial roles in binding to these targets, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-[3-(1H-pyrazol-5-yl)piperidin-1-yl]benzenesulfonamide: can be compared with other sulfonamide derivatives and pyrazole-containing compounds.

    Sulfonamide Derivatives: These compounds share the sulfonamide group, which is known for its antibacterial properties.

    Pyrazole-Containing Compounds: Pyrazole derivatives are widely studied for their anti-inflammatory and analgesic activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse biological activities and chemical reactivity. Its specific arrangement of functional groups provides distinct interactions with molecular targets, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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